

Spectroscopic Data of Methyl 3-bromo-2-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-bromo-2-oxobutanoate**

Cat. No.: **B041072**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-bromo-2-oxobutanoate** ($C_5H_7BrO_3$, Mol. Wt.: 195.01 g/mol). Due to the limited availability of direct experimental spectra for this specific compound, this document combines available data from its ethyl ester analog, Ethyl 3-bromo-2-oxobutanoate, with predicted values based on established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Introduction

Methyl 3-bromo-2-oxobutanoate is an α -keto ester containing a bromine atom at the β -position. This combination of functional groups makes it a versatile intermediate in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and other complex organic molecules relevant to drug discovery. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide presents its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **Methyl 3-bromo-2-oxobutanoate**.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted based on the known data for Ethyl 3-bromo-2-oxobutanoate. The primary difference will be the signal for the ester group, which will be a singlet for the methyl group instead of a quartet and a triplet for the ethyl group.

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~5.1-5.2	Quartet	~6.8	CH
2	~3.8	Singlet	-	OCH ₃
3	~1.8	Doublet	~6.8	CH ₃

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted based on characteristic chemical shifts for α -keto esters and brominated carbons.

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	~190	C=O (Ketone)
2	~161	C=O (Ester)
3	~53	OCH ₃
4	~45	CHBr
5	~16	CH ₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the two carbonyl groups and the C-Br bond.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~1730	Strong
C=O Stretch (Ester)	~1750	Strong
C-H Stretch	~2950-3000	Medium
C-O Stretch	~1200-1300	Strong
C-Br Stretch	~500-600	Medium

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Predicted Relative Intensity (%)	Assignment
194/196	Moderate	[M] ⁺ , Molecular ion (presence of Br isotopes)
163/165	Moderate	[M - OCH ₃] ⁺
115	Low	[M - Br] ⁺
87	High	[CH ₃ CHBrCO] ⁺
59	High	[COOCH ₃] ⁺

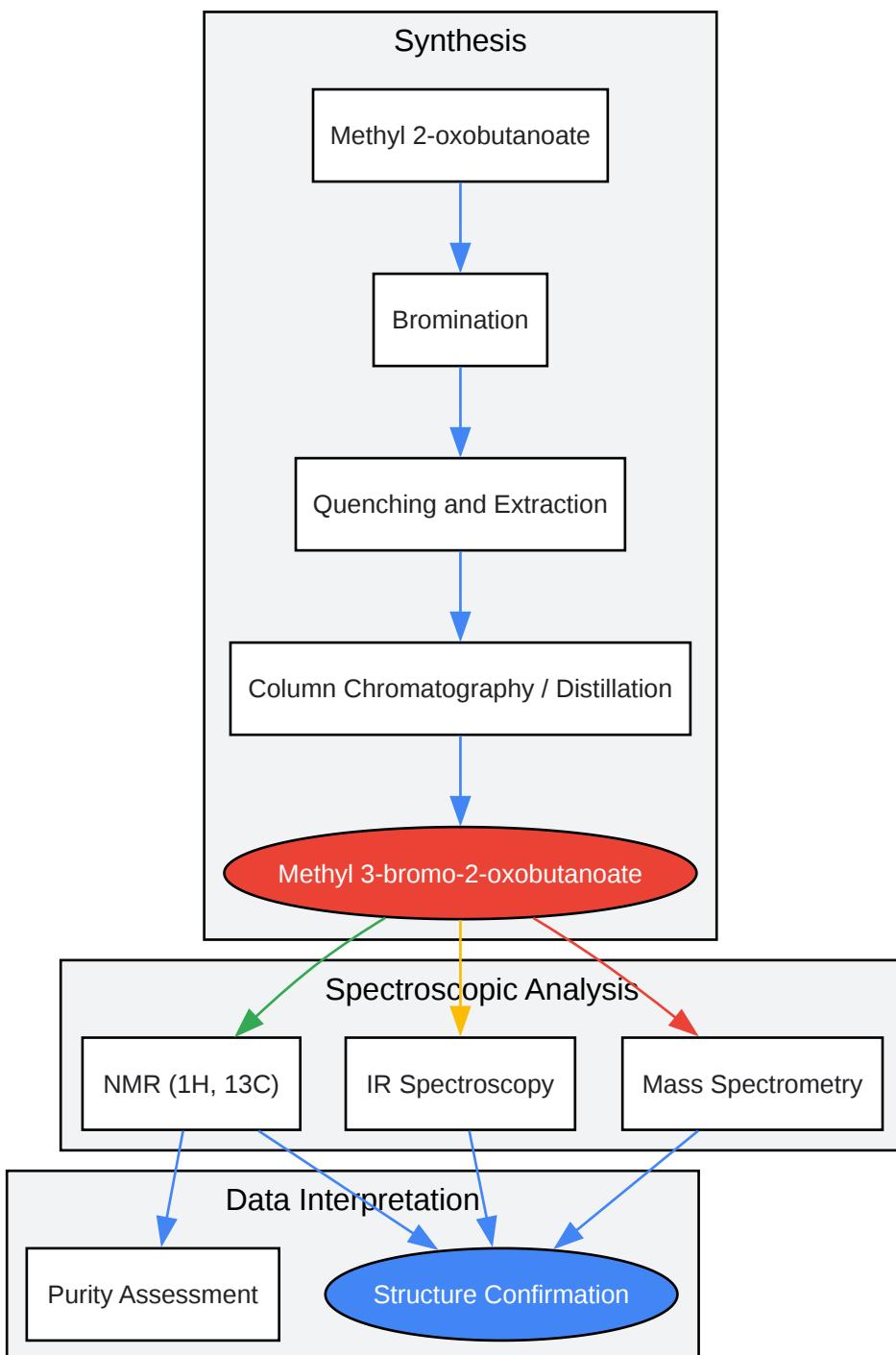
Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **Methyl 3-bromo-2-oxobutanoate**.

Synthesis of Methyl 3-bromo-2-oxobutanoate

This protocol is adapted from the synthesis of the corresponding ethyl ester.

- Reaction Setup: A solution of methyl 2-oxobutanoate (1 equivalent) in dichloromethane is cooled to 0-5 °C in an ice bath under a nitrogen atmosphere.
- Bromination: Bromine (1 equivalent) is added dropwise to the cooled solution with vigorous stirring.
- Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **Methyl 3-bromo-2-oxobutanoate**.


Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a solution in a suitable solvent like chloroform.
- Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or gas chromatography (GC).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Methyl 3-bromo-2-oxobutanoate**.

Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of Methyl 3-bromo-2-oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041072#spectroscopic-data-for-methyl-3-bromo-2-oxobutanoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com